Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Overview
Description
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, a compound with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. GSK-3β has been implicated in several diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.
GSK-3β inhibitors like this compound work by modulating the phosphorylation states of various substrates involved in signaling pathways. By inhibiting GSK-3β, the compound can promote cell survival and reduce apoptosis in neuronal cells, which is particularly relevant in the context of neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the indole and pyrimidine moieties can significantly impact the biological activity of this compound. For instance:
- Indole Substituents : Alterations at the 5-position of the indole ring can enhance binding affinity to GSK-3β.
- Pyrimidine Variations : The presence of methylamino groups at specific positions on the pyrimidine ring can improve inhibitory potency and metabolic stability.
Table 1 summarizes key structural modifications and their corresponding biological activities.
Modification Type | Position | Change Description | Biological Activity (IC50) |
---|---|---|---|
Indole Substituent | 5 | Methyl group addition | 480 nM |
Pyrimidine Substituent | 2 | Dimethylamino modification | 360 nM |
Amide Bond Introduction | N/A | Addition to enhance metabolic stability | Improved stability |
Study on GSK-3β Inhibition
A recent study evaluated a series of indole derivatives for their ability to inhibit GSK-3β. This compound was among the most potent compounds tested, exhibiting an IC50 value of approximately 480 nM. This study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease due to its neuroprotective properties .
Antiviral Activity Against SARS-CoV-2
Another significant area of research involves the compound's antiviral properties. A related study investigated indole carboxylate derivatives as inhibitors of SARS-CoV-2 chymotrypsin-like protease. Although this compound was not directly tested, similar compounds showed promising antiviral activity with EC50 values around 2.8 μM against SARS-CoV-2 . This suggests potential applications in treating viral infections.
Properties
IUPAC Name |
ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRYXWYEZKEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732990 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916486-06-1 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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